Dimethoxybis(pentafluorophenyl)silane

Description

Contextualization within Perfluorinated Organosilicon Compounds Research

Per- and polyfluorinated compounds (PFCs) are a major focus of chemical research due to their widespread presence and unique properties. nih.govresearchgate.net Research in this area is driven by several key trends, including the need to understand the mobility and persistence of fluorinated molecules, the drive to find substitutes for regulated substances, and the exploration of increasing structural diversity. nih.govfrontiersin.org

Perfluorinated organosilicon compounds, such as Dimethoxybis(pentafluorophenyl)silane (B1303330), represent a distinct subclass within this field. These molecules combine the thermal stability and structural backbone of siloxanes with the properties imparted by fluorine, such as being water and oil repellent, chemically inert, and lubricative. dtic.mil Research into fluorinated silsesquioxanes, for example, seeks to leverage these characteristics by creating nano-scaffolds for fluoroalkyl groups, and compounds like this compound serve as potential building blocks or monomers for such advanced materials. dtic.mil The study of these compounds is part of a broader effort to develop new materials with enhanced durability and specialized surface properties.

Historical Perspectives and Evolution of Perfluoroaryl Silane (B1218182) Chemistry

The field of organosilicon chemistry dates back to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane and, later, tetraethylsilane. wikipedia.org Extensive foundational research was conducted in the early 20th century by Frederic S. Kipping, who pioneered the use of Grignard reagents to create alkyl and aryl silanes and first coined the term "silicone." wikipedia.org

Parallel to this, organofluorine chemistry began even before the isolation of elemental fluorine, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The development of methods to form carbon-fluorine bonds, particularly on aromatic rings, was a critical step. The merging of these two fields led to the emergence of perfluoroaryl silane chemistry. The development of synthetic techniques, such as the hydrosilylation of fluorinated olefins, provided pathways to create silicon-carbon bonds with fluorinated groups. rsc.orgmdpi.com For instance, research has shown that silanes can react with pentafluorostyrene to produce 2-(pentafluorophenyl)ethylsilyl compounds, demonstrating a viable route to attach perfluorinated aryl groups to a silicon center. rsc.org This evolution has enabled the synthesis of increasingly complex molecules like this compound, where the direct attachment of the pentafluorophenyl ring to silicon provides unique electronic and steric properties.

Significance of this compound as a Research Subject

The significance of this compound as a research subject stems from its hybrid nature, which makes it a valuable precursor and model compound. The two methoxy (B1213986) groups attached to the silicon atom are hydrolytically sensitive, allowing the compound to act as a monomer in sol-gel processes to form polysiloxanes or silsesquioxanes. The resulting polymers would have pendant pentafluorophenyl groups, imparting high thermal stability and chemical resistance.

Furthermore, the strong electron-withdrawing nature of the pentafluorophenyl groups significantly influences the reactivity of the silicon center. This electronic effect is of fundamental interest in mechanistic studies. Research on structurally related compounds, such as Tris(pentafluorophenyl)silane, highlights the utility of perfluoroaryl silanes. Tris(pentafluorophenyl)silane has been investigated as a film-forming electrolyte additive for high-voltage lithium-ion batteries. researchgate.net It forms a stable, passivating surface film on the electrode, preventing electrolyte decomposition and improving battery performance. researchgate.net By analogy, this compound is a subject of interest for its potential in creating specialized coatings and materials for advanced electronics and energy storage applications.

Interactive Data Table for this compound

The following table summarizes key chemical identifiers and predicted properties for this compound. uni.lu

| Property | Value |

| Molecular Formula | C₁₄H₆F₁₀O₂Si |

| SMILES | COSi(C2=C(C(=C(C(=C2F)F)F)F)F)OC |

| InChIKey | OHLKTJUGGBHLLU-UHFFFAOYSA-N |

| Monoisotopic Mass | 423.99774 Da |

| Predicted [M+H]⁺ (m/z) | 425.00502 |

| Predicted [M+Na]⁺ (m/z) | 446.98696 |

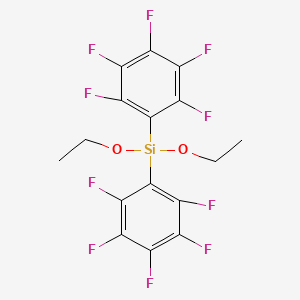

Structure

3D Structure

Properties

Molecular Formula |

C16H10F10O2Si |

|---|---|

Molecular Weight |

452.32 g/mol |

IUPAC Name |

diethoxy-bis(2,3,4,5,6-pentafluorophenyl)silane |

InChI |

InChI=1S/C16H10F10O2Si/c1-3-27-29(28-4-2,15-11(23)7(19)5(17)8(20)12(15)24)16-13(25)9(21)6(18)10(22)14(16)26/h3-4H2,1-2H3 |

InChI Key |

XJYMDGOGWVHLFW-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethoxybis Pentafluorophenyl Silane

Direct Synthesis Routes

Direct synthetic routes to dimethoxybis(pentafluorophenyl)silane (B1303330) primarily involve the formation of the silicon-carbon bonds followed by or concurrent with the introduction of the methoxy (B1213986) groups.

Multi-Step Reaction Sequences via Organometallic Intermediates (e.g., Pentafluorophenyl Cadmium Compounds)

The synthesis of bis(pentafluorophenyl) silanes can be achieved through the reaction of a suitable silicon electrophile with a pentafluorophenyl organometallic reagent. While Grignard and organolithium reagents are commonly employed for the formation of silicon-carbon bonds, the use of organocadmium compounds represents an alternative approach.

A more documented approach involves the use of Grignard reagents. For instance, the reaction of pentafluorophenylmagnesium bromide with tetraethoxysilane can yield bis(pentafluorophenyl)diethoxysilane. lookchem.com This reaction demonstrates the feasibility of forming the desired carbon-silicon bonds in the presence of alkoxy groups. A similar reaction with dimethoxydichlorosilane would be expected to produce this compound, though the yield and selectivity may be influenced by the reactivity of the Grignard reagent.

Table 1: Comparison of Organometallic Reagents for Pentafluorophenylsilane Synthesis

| Organometallic Reagent | Precursors | General Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Pentafluorophenylmagnesium Bromide (Grignard) | Bromopentafluorobenzene, Magnesium | Ethereal solvents (e.g., diethyl ether, THF) | Readily prepared, widely used | Can lead to mixtures of products, highly reactive |

| Pentafluorophenyllithium | Bromopentafluorobenzene or Pentafluorobenzene, Butyllithium | Ethereal or hydrocarbon solvents, low temperatures | Highly reactive | Often leads to fully substituted products, requires careful temperature control |

Alkoxylation Reactions from Halogenated Silane (B1218182) Precursors (e.g., Perchlorodiphenylsilane Analogs)

A more common and direct route to this compound involves the alkoxylation of a corresponding dichlorosilane (B8785471) precursor. This method separates the formation of the silicon-carbon bonds from the introduction of the alkoxy groups.

The key precursor for this route is dichlorobis(pentafluorophenyl)silane. This compound can be synthesized via the Grignard reaction between pentafluorophenylmagnesium bromide and tetrachlorosilane. lookchem.com Careful control of the stoichiometry is necessary to favor the formation of the disubstituted product over mono- and trisubstituted byproducts.

Once dichlorobis(pentafluorophenyl)silane is obtained, it can be converted to the dimethoxy derivative through reaction with methanol (B129727). This nucleophilic substitution reaction typically proceeds in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), to neutralize the hydrochloric acid byproduct. lookchem.com The reaction is generally carried out in an inert solvent.

Reaction Scheme:

(C₆F₅)₂SiCl₂ + 2 CH₃OH + 2 Et₃N → (C₆F₅)₂Si(OCH₃)₂ + 2 Et₃N·HCl

The progress of the reaction can be monitored by techniques such as infrared spectroscopy, observing the disappearance of the Si-Cl stretching vibration and the appearance of the Si-O-C stretching bands. Purification is typically achieved by distillation or chromatography.

Indirect Synthetic Approaches and Precursor Chemistry

Indirect methods for the synthesis of this compound involve the modification of pre-existing perfluoroaryl silane structures.

Derivatization Strategies for Perfluoroaryl Silanes

Derivatization of existing perfluoroaryl silanes offers a versatile, albeit less direct, pathway. For instance, a silane bearing one pentafluorophenyl group and reactive functionalities could be used as a building block. A general approach in silane chemistry involves the stepwise introduction of different substituents.

Considerations for Fluorinated Acylsilane Reactivity

Fluorinated acylsilanes are a class of compounds with unique reactivity that could conceptually be harnessed in synthetic strategies. The chemistry of acylsilanes often involves nucleophilic attack at the carbonyl carbon or the silicon atom. While there is no direct reported synthesis of this compound from a fluorinated acylsilane precursor, their reactivity patterns offer potential for the development of novel synthetic routes. For example, the reaction of non-fluorinated acylsilanes with perfluoroorganometallic reagents has been reported to lead to the formation of alcohols. google.com The intricate reactivity of fluorinated acylsilanes could potentially be exploited in designing unconventional pathways to highly fluorinated organosilanes.

Optimization of Synthetic Pathways

The optimization of synthetic pathways for this compound focuses on improving yield, purity, and process efficiency. Key parameters for optimization include reaction conditions such as temperature, solvent, reaction time, and the choice of reagents and catalysts.

For the Grignard-based routes, optimization would involve fine-tuning the stoichiometry of the Grignard reagent to the silicon precursor to maximize the yield of the desired disubstituted product and minimize the formation of over- and under-substituted silanes. lookchem.com The choice of solvent can also significantly impact the reaction outcome.

In the alkoxylation of dichlorobis(pentafluorophenyl)silane, the choice of base and solvent, as well as the reaction temperature, are critical parameters. A non-nucleophilic base is essential to avoid side reactions. The reaction temperature needs to be controlled to ensure complete reaction without promoting undesirable side reactions or decomposition. High-throughput screening techniques, assisted by methodologies like Bayesian optimization, can be employed to efficiently explore the multi-dimensional parameter space and identify optimal reaction conditions.

Furthermore, purification methods play a crucial role in obtaining the final product with high purity. Fractional distillation under reduced pressure is often employed for volatile silanes, while chromatographic techniques may be necessary for the removal of persistent impurities.

Table 2: Key Optimization Parameters for Synthetic Routes

| Synthetic Route | Key Parameters for Optimization | Desired Outcome |

|---|---|---|

| Organometallic Route | Stoichiometry of organometallic reagent, solvent, temperature, addition rate | Maximized yield of bis(pentafluorophenyl)silane precursor, minimized byproducts |

| Alkoxylation Route | Choice of base and solvent, reaction temperature, reaction time | High conversion to the dimethoxy product, minimal side reactions, ease of purification |

Catalytic Systems in Synthesis (e.g., Copper Sulfate (B86663) Catalysis)

The use of catalytic systems in the Grignard synthesis of organosilanes is not as extensively documented as in other organic reactions. However, copper salts have been explored as catalysts in related organosilicon chemistry. Copper sulfate (CuSO₄) is a simple, inexpensive, and commercially available salt that can be used as a catalyst in various organic reactions due to its low cost and ecological advantages. researchgate.net

In the context of the direct synthesis of alkoxysilanes from silicon and an alcohol, copper compounds, including copper sulfate, have been investigated as catalysts. researchgate.net Research indicates that the catalytic activity for this specific process decreases in the order of CuCl > Cu(OH)₂ > CuO > Cu₂O > CuSO₄. researchgate.net This suggests that while copper sulfate can act as a catalyst, it may not be the most active option for this type of transformation.

For the Grignard synthesis of this compound, the direct catalytic role of copper sulfate is not well-established in the available literature. Grignard reactions for the formation of silicon-carbon bonds are typically uncatalyzed. gelest.com However, copper catalysts are known to be effective in cross-coupling reactions involving Grignard reagents. organic-chemistry.org It is plausible that a copper(I) species, potentially formed in situ from copper sulfate, could play a role in facilitating the reaction, though this remains speculative for this specific synthesis.

The following table outlines the potential components of a catalytic system for the synthesis of this compound.

| Component | Function | Notes |

| Magnesium (Mg) | Reactant | Forms the Grignard reagent with pentafluorobromobenzene. |

| Copper Sulfate (CuSO₄) | Potential Catalyst | May influence reaction rate and selectivity, though its efficacy in this specific Grignard reaction is not well-documented. researchgate.net |

| Tetrahydrofuran (B95107) (THF) | Solvent | A common solvent for Grignard reactions, as it solvates the magnesium cation. |

Reaction Condition Tuning for Yield and Selectivity

Optimizing the yield and selectivity in the synthesis of this compound via the Grignard pathway involves careful control of several reaction parameters. The formation of a mixture of variously substituted silanes is a common challenge in Grignard synthesis. lookchem.comresearchgate.net

Stoichiometry of Reactants: The molar ratio of the Grignard reagent to the silicon precursor is a critical factor. To favor the formation of the disubstituted product, this compound, a stoichiometric ratio of approximately 2:1 of pentafluorophenylmagnesium bromide to tetramethoxysilane (B109134) should be employed. Using a large excess of the Grignard reagent would likely lead to the formation of tris- and tetrakis(pentafluorophenyl)silane. lookchem.com

Mode of Addition: The order of addition of the reactants can significantly impact the product distribution. In Grignard reactions with silanes, "reverse addition," where the Grignard reagent is added to the silane, is often preferred when partial substitution is desired. gelest.com This technique helps to maintain a low concentration of the Grignard reagent throughout the reaction, thereby minimizing over-substitution.

Temperature: Grignard reactions are typically exothermic. Controlling the reaction temperature is crucial for both safety and selectivity. Lower temperatures generally favor higher selectivity by reducing the rate of side reactions. mit.edu The reaction may be initiated at room temperature and then cooled to manage the exotherm.

Solvent: The choice of solvent can influence the reactivity of the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used. sigmaaldrich.comthermofisher.com The solvent's ability to coordinate with the magnesium center can affect the reagent's reactivity and aggregation state.

The following table summarizes key reaction conditions and their potential impact on the synthesis of this compound.

| Parameter | Condition | Effect on Yield and Selectivity |

| Reactant Ratio | ~2:1 (Grignard:Tetramethoxysilane) | Favors the formation of the desired disubstituted product. lookchem.com |

| Addition Method | Reverse Addition (Grignard to Silane) | Minimizes local high concentrations of the Grignard reagent, reducing over-substitution. gelest.com |

| Temperature | Controlled, potentially sub-ambient | Can improve selectivity by slowing down competing reactions. mit.edu |

| Solvent | Anhydrous Diethyl Ether or THF | Standard solvents for Grignard reactions, ensuring reagent stability and reactivity. sigmaaldrich.comthermofisher.com |

By carefully tuning these parameters, the synthesis of this compound can be optimized to achieve a higher yield of the desired product while minimizing the formation of unwanted byproducts.

Reaction Mechanisms and Chemical Transformations Involving Dimethoxybis Pentafluorophenyl Silane

Hydrolysis Kinetics and Mechanistic Pathways

Hydrolysis is the initial and often rate-determining step in the transformation of alkoxysilanes, involving the cleavage of the silicon-oxygen bond in the Si-OCH₃ group and the formation of a silicon-hydroxyl (silanol, Si-OH) group. gelest.com This process can be described by the following general reaction:

(C₆F₅)₂Si(OCH₃)₂ + 2H₂O ⇌ (C₆F₅)₂Si(OH)₂ + 2CH₃OH

The rate of hydrolysis for alkoxysilanes is highly dependent on the pH of the aqueous solution. The reaction is catalyzed by both acids (hydronium ions) and bases (hydroxyl ions), with the minimum reaction rate observed at a pH near 7. unm.edu

Under acidic conditions (pH < 7), the hydrolysis reaction is accelerated. The mechanism involves the protonation of the oxygen atom in the methoxy (B1213986) group, making it a better leaving group (methanol). gelest.comunm.edu This is followed by a nucleophilic attack on the silicon atom by a water molecule. The reaction rate generally increases as the pH decreases.

Under basic conditions (pH > 7), the hydrolysis rate also increases. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electron-deficient silicon atom, leading to a pentacoordinate intermediate that subsequently expels a methoxide (B1231860) ion (CH₃O⁻). unm.edunih.gov

The relationship between pH and the dominant reaction pathway is a critical factor in controlling the final structure of the resulting materials. Acidic conditions tend to favor the hydrolysis reaction over the subsequent condensation, whereas basic conditions strongly promote condensation. unm.edumdpi.com

Table 1: Illustrative Effect of pH on Dominant Reactions for Alkoxysilanes

| pH Range | Hydrolysis Rate | Condensation Rate | Resulting Structure Tendency |

| Acidic (e.g., pH 1-4) | Fast | Slow | Weakly branched, linear oligomers/polymers unm.edumdpi.com |

| Neutral (e.g., pH ~7) | Very Slow | Very Slow | Stable in the short term gelest.com |

| Basic (e.g., pH 10-12) | Slow to Moderate | Fast | Highly branched, dense, colloidal particles unm.edunih.gov |

This table illustrates general trends observed for alkoxysilanes.

The substituents attached to the silicon atom have a profound impact on the hydrolysis rate due to both steric and electronic effects.

Steric Effects : The rate of hydrolysis is influenced by the size of the alkoxy groups. Smaller groups, such as the methoxy (-OCH₃) group present in Dimethoxybis(pentafluorophenyl)silane (B1303330), exhibit faster hydrolysis rates compared to larger groups like ethoxy (-OC₂H₅) or propoxy (-OC₃H₇). gelest.com This is because smaller groups present less steric hindrance to the incoming nucleophile (water or hydroxide ion). researchgate.net The bulky pentafluorophenyl groups, however, can create significant steric crowding around the silicon center, potentially hindering the approach of the nucleophile.

Electronic Effects : The two pentafluorophenyl (C₆F₅) groups are powerful electron-withdrawing substituents due to the high electronegativity of the fluorine atoms. This effect makes the silicon atom highly electrophilic (electron-deficient). This strong positive partial charge on the silicon atom significantly enhances its susceptibility to nucleophilic attack. Consequently, the base-catalyzed hydrolysis pathway is expected to be substantially accelerated for this compound compared to alkyl-substituted silanes. unm.edu Conversely, under acidic conditions, these electron-withdrawing groups would destabilize the positively charged transition state that forms after protonation of the alkoxy group, which could potentially slow the acid-catalyzed rate relative to silanes with electron-donating groups. unm.edumdpi.com

The hydrolysis of this compound can be accelerated through various catalytic mechanisms.

Acid Catalysis : In the presence of an acid, a methoxy group is rapidly protonated. This enhances the leaving group ability of the methanol (B129727) molecule. A water molecule then attacks the silicon center in an Sₙ2-type mechanism, leading to the formation of a silanol (B1196071) and the release of a proton. unm.edu

Base Catalysis : Under basic conditions, a hydroxide ion directly attacks the electrophilic silicon atom. This forms a negatively charged, pentacoordinate silicon intermediate. nih.gov This intermediate then rearranges to release a methoxide ion, which is subsequently protonated by water to form methanol. researchgate.net

Transition Metal and Lewis Acid Catalysis : Various transition metal complexes and Lewis acids can also catalyze the hydrolysis or related reactions of organosilanes. researchgate.net Notably, Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), a strong Lewis acid, is known to catalyze the condensation between hydrosilanes and alkoxysilanes to form siloxane bonds. dntb.gov.uamdpi.com This catalyst functions by activating the Si-H bond, and similar Lewis acid activation of the Si-O bond in this compound could facilitate reactions with water. nih.gov Certain iridium and rhodium complexes have also been shown to be effective catalysts for the hydrolysis of organosilanes. researchgate.netacs.org

Condensation Reactions and Siloxane Formation

Following hydrolysis, the resulting silanol intermediates, bis(pentafluorophenyl)silanediol, are highly reactive and readily undergo condensation reactions to form stable siloxane bonds (Si-O-Si), which are the backbone of silicone polymers.

Condensation can proceed via two primary pathways:

Water-producing condensation : Two silanol groups react to form a siloxane bond and a molecule of water. (C₆F₅)₂Si(OH)₂ + (C₆F₅)₂Si(OH)₂ → (HO)Si(C₆F₅)₂-O-Si(C₆F₅)₂(OH) + H₂O

Alcohol-producing condensation : A silanol group reacts with an unhydrolyzed methoxy group to form a siloxane bond and a molecule of methanol. gelest.com (C₆F₅)₂Si(OH)₂ + (C₆F₅)₂Si(OCH₃)₂ → (HO)Si(C₆F₅)₂-O-Si(C₆F₅)₂(OCH₃) + CH₃OH

These condensation reactions continue, leading to the formation of linear or cyclic oligomers and eventually high molecular weight polymers. gelest.com The highly acidic nature of the silanol groups, due to the electron-withdrawing pentafluorophenyl substituents, is expected to influence the condensation kinetics.

The same factors that catalyze hydrolysis also typically catalyze condensation. gelest.com The pH of the solution plays a crucial role in determining the rate and structure of the resulting polysiloxane.

Acid Catalysis : Under acidic conditions, condensation rates are generally slower than hydrolysis rates. mdpi.com The mechanism involves the protonation of a silanol group, making it more susceptible to nucleophilic attack by another silanol. This condition tends to produce more linear or randomly branched polymers. unm.edu

Base Catalysis : In basic media, condensation is significantly accelerated. mdpi.com The mechanism involves the deprotonation of a silanol to form a highly nucleophilic silanolate anion (Si-O⁻), which then attacks another neutral silanol. This rapid condensation favors the formation of more compact, highly branched, and cross-linked structures. nih.gov

Lewis Acid Catalysis : Strong Lewis acids like Tris(pentafluorophenyl)borane are particularly effective catalysts for forming siloxane bonds under mild conditions, often involving reactions between silanols and hydrosilanes or alkoxysilanes. dntb.gov.uamdpi.comresearchgate.net This type of catalysis offers a high degree of control over the resulting polymer architecture. cnrs.fr

Polysiloxane Formation Processes

The formation of polysiloxanes from this compound typically proceeds through hydrolysis and condensation, a common method for creating siloxane bonds (Si-O-Si). mdpi.comresearchgate.net The process begins with the hydrolysis of the methoxy groups (-OCH3) attached to the silicon atom to form silanol groups (Si-OH). researchgate.netresearchgate.netcsic.es This reaction is often catalyzed by acids or bases. Following hydrolysis, the silanol intermediates undergo condensation reactions with other silanols or with remaining methoxy groups, eliminating water or methanol, respectively, to form the siloxane backbone. csic.es

The rate of these reactions is significantly influenced by factors such as pH, water concentration, and the solvent used. researchgate.netresearchgate.net Generally, hydrolysis is faster under acidic conditions, while condensation is promoted at higher pH levels. researchgate.net

The highly electron-withdrawing nature of the two pentafluorophenyl (C6F5) groups in this compound influences the reactivity of the Si-OCH3 bonds. These groups increase the electrophilicity of the silicon atom, potentially affecting the rates of hydrolysis and condensation compared to non-fluorinated analogues. The steric bulk of the C6F5 groups can also play a role in the final structure of the resulting polysiloxane, influencing chain length and cross-linking.

A key catalytic method for forming polysiloxanes from alkoxysilanes is the Piers-Rubinsztajn reaction. This reaction utilizes tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst to facilitate the condensation between hydrosilanes and alkoxysilanes. mcmaster.caresearchgate.net This method is particularly effective for creating specific polymer architectures. cnrs.fr

Table 1: Factors Influencing Polysiloxane Formation from Alkoxysilanes

| Factor | Effect on Hydrolysis | Effect on Condensation | Reference |

| Low pH (Acidic) | Rate is enhanced | Rate is slowed | researchgate.netresearchgate.net |

| High pH (Basic) | Slower than at low pH | Rate is significantly promoted | researchgate.net |

| Neutral pH | Both hydrolysis and condensation are slow | Both hydrolysis and condensation are slow | researchgate.net |

| Water Concentration | Higher concentration can increase the rate | Can influence equilibrium | csic.es |

| Catalyst (e.g., B(C6F5)3) | N/A (for Piers-Rubinsztajn) | Catalyzes Si-O-Si bond formation between hydrosilanes and alkoxysilanes | mcmaster.caresearchgate.net |

Si-C Bond Reactivity and Transformations

The silicon-carbon (Si-C) bond is generally stable. wikipedia.org However, its properties—being longer, weaker, and more polarized (towards carbon) than a carbon-carbon bond—confer specific reactivity. wikipedia.org In this compound, the Si-C bonds are between silicon and the highly electronegative pentafluorophenyl groups. This feature is crucial to its chemical behavior.

Nucleophilic Reactivity of Perfluorinated Organosilicon Compounds

Perfluorinated organic compounds are known to be susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the fluorine atoms. researchgate.netrsc.org In the case of this compound, the pentafluorophenyl rings are electron-deficient, making them potential sites for nucleophilic aromatic substitution. Nucleophiles can attack the aromatic ring, displacing a fluoride (B91410) ion. This reactivity is a common feature of highly fluorinated aromatic systems. researchgate.net

Furthermore, the Si-C bond itself can be cleaved by certain strong nucleophiles. While Si-C bonds are relatively robust, reagents like fluoride ions or strong bases can induce cleavage. wikipedia.org The high strength of the resulting silicon-fluorine (Si-F) bond often provides the thermodynamic driving force for reactions involving fluoride ions. rsc.org

Electrophilic Attack at Silicon Centers

While the silicon atom in many organosilanes can be a site for nucleophilic attack, electrophilic attack at the silicon center is less common. However, the Si-C bond can direct the outcome of electrophilic reactions on nearby functional groups. For instance, in unsaturated silanes, the electron-releasing nature of the Si-C bond can stabilize a positive charge at the β-position (β-silicon effect), guiding the regioselectivity of electrophilic addition. wikipedia.org

In the context of this compound, the strong electron-withdrawing C6F5 groups decrease the electron density at the silicon atom, making it less susceptible to direct attack by electrophiles. Instead, reactions are more likely to be initiated by nucleophilic attack at the silicon or the perfluorinated ring.

Role in Catalytic Cycles and Reagent Activation

This compound and related perfluorinated organosilanes can play significant roles in modern catalysis, primarily through activation by strong Lewis acids.

Silane (B1218182) Activation Mechanisms (e.g., by Tris(pentafluorophenyl)borane)

Tris(pentafluorophenyl)borane, B(C6F5)3, is a powerful Lewis acid renowned for its ability to activate Si-H bonds in hydrosilanes. researchgate.netmdpi.comnih.gov This activation is central to its use in a wide array of catalytic reductions and polymerizations. researchgate.netsemanticscholar.org The mechanism involves the formation of a borane-silane complex, which polarizes the Si-H bond and facilitates hydride transfer. mdpi.com

While this compound does not possess a Si-H bond for this type of activation, B(C6F5)3 can catalyze its reaction with hydrosilanes to form polysiloxanes via the Piers-Rubinsztajn reaction. mcmaster.ca In this process, the borane (B79455) activates the hydrosilane, which then reacts with the alkoxysilane. B(C6F5)3 has proven to be an excellent catalyst for forming siloxane bonds by promoting the heterocondensation of hydrosilanes with alkoxysilanes or silanols, while suppressing unwanted side reactions. cnrs.fr

Table 2: B(C6F5)3-Catalyzed Reactions Involving Silanes

| Reaction Type | Role of B(C6F5)3 | Silane Type Involved | Key Outcome | Reference |

| Hydrosilylation/Reduction | Activates Si-H bond | Hydrosilanes (e.g., Et3SiH) | Reduction of carbonyls, alcohols, etc. | researchgate.netnih.gov |

| Piers-Rubinsztajn Polymerization | Catalyzes Si-O-Si bond formation | Hydrosilanes and Alkoxysilanes | Formation of polysiloxanes | mcmaster.caresearchgate.net |

| C-F Bond Functionalization | Lewis acid catalyst | Hydrosilanes | C-C bond formation | researchgate.net |

| Deoxygenation | Activates substrate or silane | Hydrosilanes | Removal of oxygen from sulfoxides, N-oxides | researchgate.net |

Participation in Cross-Coupling and Related Reactions

Organosilicon compounds are valuable partners in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. organic-chemistry.org This reaction forms carbon-carbon bonds between an organosilane and an organic halide or triflate. organic-chemistry.org A crucial step in the Hiyama coupling is the activation of the Si-C bond, which is typically achieved using a fluoride source (like TBAF) or a base. organic-chemistry.org This activation generates a hypervalent, pentacoordinate silicon species that is more reactive towards transmetalation with the palladium catalyst. organic-chemistry.org

This compound, with its Si-C(aryl) bonds, is a potential substrate for Hiyama-type cross-coupling. The pentafluorophenyl group could be transferred to an organic halide in the presence of a suitable palladium catalyst and activator. The efficiency of such a reaction would depend on the relative ease of cleaving the Si-C6F5 bond compared to other bonds in the molecule and the specific reaction conditions employed. nih.govnih.gov The development of fluoride-free Hiyama coupling protocols has expanded the utility of these reactions, making them a more attractive alternative to other cross-coupling methods. organic-chemistry.org

Based on a comprehensive review of available scientific literature, there is no specific information regarding the role of This compound in hydride transfer reactions within the field of polysiloxane chemistry. Research on hydride transfer mechanisms in the synthesis and modification of polysiloxanes predominantly focuses on catalysis by other pentafluorophenyl-substituted compounds, most notably Tris(pentafluorophenyl)borane (TPFPB).

Therefore, the requested article section on "3.4.3. Hydride Transfer Reactions in Polysiloxane Chemistry" focusing solely on this compound cannot be generated due to the absence of relevant research findings and data in the public domain.

Advanced Spectroscopic and Structural Characterization of Dimethoxybis Pentafluorophenyl Silane

X-ray Crystallography for Solid-State Structure Determination

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Interactive Data Table of Predicted Bond Lengths and Angles

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) | Dihedral Angle | Predicted Angle (°) |

| Si-C (pentafluoro) | 1.85 - 1.90 | C(pentafluoro)-Si-C(pentafluoro) | 108 - 112 | C-O-Si-O | 170 - 180 |

| Si-O | 1.62 - 1.66 | O-Si-O | 107 - 111 | C(pentafluoro)-Si-O-C | 60 - 70 |

| C-O | 1.41 - 1.45 | C(pentafluoro)-Si-O | 108 - 112 | Si-C(pentafluoro)-C(ortho)-C(meta) | 175 - 180 |

| C-F (pentafluoro) | 1.34 - 1.36 | Si-O-C | 120 - 125 | ||

| C-C (pentafluoro) | 1.38 - 1.40 | F-C-F (ortho) | 107 - 110 |

Note: The values in this table are estimations based on theoretical calculations and data from structurally similar organosilicon compounds containing pentafluorophenyl and methoxy (B1213986) groups. Actual experimental values may vary.

Molecular Conformation and Crystal Packing Arrangements

The molecular conformation of dimethoxybis(pentafluorophenyl)silane (B1303330) is expected to be a distorted tetrahedron around the central silicon atom. The two bulky pentafluorophenyl groups and the two methoxy groups will arrange themselves to minimize steric repulsion. The rotational freedom around the Si-C and Si-O bonds will allow for various conformational isomers in the gas phase or in solution.

In the solid state, the crystal packing will be governed by intermolecular interactions. While lacking strong hydrogen bond donors, weak C-H···F and F···F interactions, as well as van der Waals forces, are anticipated to play a significant role in the crystal lattice. The arrangement of the molecules will likely be such that the electron-rich pentafluorophenyl rings and the methoxy groups are positioned to optimize these weak interactions, leading to a stable, densely packed structure. The specific crystal system and space group can only be determined through experimental X-ray diffraction studies.

Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound (C₁₄H₆F₁₀O₂Si), the predicted monoisotopic mass is 423.9977 Da. HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.

Interactive Data Table of Predicted Adducts in HRMS

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 425.0050 |

| [M+Na]⁺ | 446.9869 |

| [M+K]⁺ | 462.9609 |

| [M+NH₄]⁺ | 442.0316 |

Source: Predicted data from computational models.

Ion Fragmentation Pathways and Structural Information

In electron ionization mass spectrometry (EI-MS), the this compound molecule will be ionized and fragmented, providing a unique fingerprint that can be used for structural elucidation. While a specific experimental mass spectrum for this compound is not publicly available, the fragmentation pathways can be predicted based on the known behavior of related organosilicon and pentafluorophenyl compounds.

Common fragmentation pathways are expected to include:

Loss of a methoxy group (-OCH₃): This would result in a fragment ion at m/z 393.

Loss of a methyl group (-CH₃) from a methoxy group: This would lead to a fragment at m/z 409.

Cleavage of the Si-C bond with loss of a pentafluorophenyl radical (•C₆F₅): This would generate a fragment ion at m/z 257.

Rearrangement and loss of neutral molecules: Such as the elimination of formaldehyde (B43269) (CH₂O).

Fragmentation of the pentafluorophenyl ring: Leading to characteristic ions corresponding to C₆F₅⁺ (m/z 167) and other smaller fluorinated fragments.

The relative abundance of these fragment ions would provide valuable information about the stability of the different bonds within the molecule.

Theoretical and Computational Investigations of Dimethoxybis Pentafluorophenyl Silane

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Such studies would provide fundamental insights into the behavior of Dimethoxybis(pentafluorophenyl)silane (B1303330).

Molecular Geometry and Conformation Optimization

Frontier Molecular Orbital Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis of these orbitals for this compound would reveal regions susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical indicator of the molecule's kinetic stability and electronic transport properties. Due to the strong electron-withdrawing effect of the fluorine atoms on the phenyl rings, it is anticipated that both the HOMO and LUMO energy levels would be lowered compared to non-fluorinated analogues.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies of this compound, specific spectral peaks could be assigned to the stretching and bending modes of its functional groups, such as the Si-O, Si-C, C-F, and C-H bonds. This theoretical data would be invaluable for interpreting experimental spectroscopic results and confirming the compound's structure.

Charge Distribution and Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, an ESP map would likely show a region of positive electrostatic potential around the silicon atom, making it susceptible to nucleophilic attack. Conversely, the fluorine atoms of the pentafluorophenyl groups would exhibit negative electrostatic potential. This information is vital for predicting intermolecular interactions and the molecule's behavior in different chemical environments.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can elucidate the mechanisms of chemical reactions by mapping out the energy profiles of potential reaction pathways and identifying the structures of transition states.

Computational Elucidation of Hydrolysis and Condensation Mechanisms

The hydrolysis and subsequent condensation of alkoxysilanes are fundamental processes in the formation of silicone polymers and silica-based materials. A computational study of the hydrolysis of this compound would involve modeling the reaction with water to form silanols, followed by the condensation of these silanols to form siloxane bridges. Such studies would determine the activation energies for these steps and provide insight into the reaction kinetics. The presence of the electron-withdrawing pentafluorophenyl groups is expected to significantly impact the rates of hydrolysis and condensation compared to non-fluorinated silanes.

Energy Profiles for Catalytic Reactions

Detailed theoretical studies on the energy profiles of catalytic reactions specifically involving this compound are not extensively documented in publicly available literature. However, insights can be drawn from computational investigations of analogous systems, particularly those involving tris(pentafluorophenyl)borane-catalyzed reactions with silanes. These studies provide a framework for understanding the potential catalytic cycles and associated energy landscapes that this compound could participate in.

In many Lewis acid-catalyzed reactions involving silanes, the reaction mechanism and its energy profile are highly dependent on the nature of the silane (B1218182), the substrate, and the catalyst. For instance, in the hydrosilylation of olefins, a plausible catalytic cycle would involve the activation of the silane by the Lewis acidic silicon center of this compound, which is enhanced by the electron-withdrawing pentafluorophenyl groups. This activation would lead to the formation of a silylium-like species, which then participates in the nucleophilic attack on the olefin. The subsequent steps would involve hydride transfer and catalyst regeneration.

A hypothetical energy profile for such a reaction would feature several transition states and intermediates. The initial coordination of the silane to the silicon center would be an exothermic step, leading to a stable adduct. The subsequent hydride transfer to the olefin would likely represent the rate-determining step, characterized by a significant energy barrier. The final product formation and catalyst release would then be energetically favorable.

Computational studies on related systems have shown that the energetics of these transition states can be significantly influenced by steric and electronic factors. mdpi.com For example, the substitution pattern on both the silane and the olefin can alter the activation energy barrier. In the case of this compound, the bulky pentafluorophenyl groups could introduce considerable steric hindrance, potentially raising the energy of transition states. Conversely, their strong electron-withdrawing nature would enhance the Lewis acidity of the silicon center, facilitating the initial silane activation.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Application of Polyparameter Linear Free Energy Relationships (PP-LFERs) in Related Organosilicon Systems

Polyparameter Linear Free Energy Relationships (PP-LFERs) have emerged as powerful tools for predicting the physicochemical properties and environmental fate of various organic compounds, including organosilicon systems. nih.govacs.org These models are based on the principle that the free energy changes associated with a particular process (e.g., partitioning between two phases) can be described as a linear combination of terms representing different intermolecular interactions.

A general form of the PP-LFER equation is:

log K = c + eE + sS + aA + bB + vV

Where:

K is the equilibrium constant for the process of interest.

E, S, A, B, and V are solute descriptors representing the excess molar refraction, dipolarity/polarizability, hydrogen bond acidity, hydrogen bond basicity, and McGowan characteristic volume of the solute, respectively.

e, s, a, b, and v are complementary system parameters that describe the corresponding properties of the system (e.g., a solvent pair).

Studies have successfully applied PP-LFERs to predict various properties of organosilicon compounds, such as their partition coefficients between different environmental compartments (e.g., octanol-water, air-water). nih.govacs.org For instance, research has demonstrated that PP-LFER models can accurately describe the partition coefficients of neutral polyfluorinated compounds (PFCs) and organosilicon compounds (OSCs). nih.govacs.org It was found that a model utilizing the McGowan characteristic volume (V), the logarithmic hexadecane-air partition coefficient (L), and three polar interaction descriptors provided accurate predictions. nih.govacs.org The prediction errors were less than one log unit when using literature descriptors, and this error was reduced to less than 0.2 log units with further optimization of the descriptors. nih.gov

The applicability domain of PP-LFERs is a critical consideration, as the accuracy of predictions can decrease when extrapolating beyond the chemical space of the training data. chemrxiv.orgnih.gov For organosilicon compounds, it is crucial that the training sets for the PP-LFER models include structurally similar compounds to ensure the reliability of the predictions.

| PP-LFER Solute Descriptors | Description |

| E | Excess molar refraction |

| S | Dipolarity/polarizability |

| A | Hydrogen bond acidity |

| B | Hydrogen bond basicity |

| V | McGowan characteristic volume |

Prediction of Reactivity and Interaction Parameters

Reactivity Parameters:

Computational methods, such as Density Functional Theory (DFT), could be employed to calculate various quantum chemical descriptors that correlate with reactivity. These descriptors include:

LUMO (Lowest Unoccupied Molecular Orbital) energy: A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack. For this compound, the LUMO is expected to be relatively low due to the pentafluorophenyl groups.

Partial atomic charges: The partial positive charge on the silicon atom is expected to be significant, further indicating its electrophilic nature.

Fukui functions: These can be used to predict the most likely sites for nucleophilic and electrophilic attack.

Interaction Parameters:

Interaction parameters, such as those used in PP-LFERs, can be estimated based on the structure of this compound.

Hydrogen bond acidity (A): The molecule itself is not a strong hydrogen bond donor.

Hydrogen bond basicity (B): The oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors, giving the molecule some hydrogen bond basicity.

Dipolarity/polarizability (S): The presence of polar Si-O and C-F bonds will result in a significant dipole moment and polarizability.

McGowan characteristic volume (V): This can be calculated based on the atomic composition and bond increments.

These parameters, once accurately estimated or calculated, could be used within a QSAR/QSPR framework to predict the compound's behavior in various chemical and biological systems. The development of robust QSAR models for organosilicon compounds is an active area of research that can aid in the design of new materials and catalysts with tailored properties. nih.govnih.gov

| Predicted Reactivity and Interaction Characteristics | Influencing Structural Feature |

| High Lewis acidity of the silicon center | Electron-withdrawing pentafluorophenyl groups |

| Susceptibility to nucleophilic attack at silicon | High partial positive charge on the silicon atom |

| Moderate hydrogen bond basicity | Oxygen atoms of the methoxy groups |

| Significant dipolarity/polarizability | Polar Si-O and C-F bonds |

Applications and Emerging Research Directions in Materials Science and Organic Synthesis

Precursor in Polysiloxane and Silicone Material Synthesis

The compound serves as a valuable precursor in the synthesis of polysiloxanes and other silicone-based materials. The pentafluorophenyl groups enhance the thermal stability and modify the electronic properties of the resulting polymers, while the methoxy (B1213986) groups provide reactive sites for polymerization.

Dimethoxybis(pentafluorophenyl)silane (B1303330) can be utilized in condensation reactions to form the siloxane backbone (Si-O-Si) of polysiloxanes. The bifunctional nature of this silane (B1218182), with its two methoxy groups, allows for the formation of linear polymer chains. By controlling the reaction conditions and the stoichiometry of the reactants, it is possible to synthesize linear polysiloxanes with a defined molecular weight and structure.

Furthermore, by introducing trifunctional silane monomers into the polymerization reaction, it is possible to create branched polysiloxane architectures. These branched structures can lead to materials with altered physical properties, such as increased viscosity and different mechanical characteristics, when compared to their linear counterparts. The synthesis of such polymers often involves the hydrolysis of the methoxy groups followed by condensation.

| Polymer Architecture | Monomer Functionality | Resulting Structure |

| Linear | Bifunctional (e.g., this compound) | A straight chain of repeating siloxane units. |

| Branched | Combination of Bifunctional and Trifunctional Monomers | A polymer chain with side branches extending from the main backbone. |

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at a molecular level. mdpi.com These materials often exhibit enhanced properties compared to their individual constituents. mdpi.com The synthesis of these materials aims to merge the desirable characteristics of inorganic materials, such as mechanical strength and thermal stability, with the flexibility and light weight of organic polymers. mdpi.com

The Piers-Rubinsztajn reaction is a significant advancement in silicone chemistry, enabling the controlled synthesis of polysiloxanes. researchgate.netmcmaster.ca This reaction involves the tris(pentafluorophenyl)borane-catalyzed condensation of hydrosilanes with alkoxysilanes, forming a siloxane bond and releasing a hydrocarbon as a byproduct. researchgate.netmdpi.com This method is valued for its mild reaction conditions and its ability to create well-defined silicone structures, including small molecules, linear polymers, and crosslinked materials. researchgate.net

While the primary reactants are hydrosilanes and alkoxysilanes, this compound, as an alkoxysilane, is a potential substrate for this type of controlled polymerization. The reaction allows for a high degree of control over the polymer architecture, which is often difficult to achieve with traditional condensation methods that can be prone to unwanted side reactions and rearrangements. mcmaster.ca The use of this specific silane in a Piers-Rubinsztajn type polymerization could lead to polysiloxanes with unique properties due to the bulky and electron-withdrawing nature of the pentafluorophenyl substituents.

| Reaction | Catalyst | Reactants | Product | Byproduct |

| Piers-Rubinsztajn | Tris(pentafluorophenyl)borane (B72294) | Hydrosilane (R₃SiH) + Alkoxysilane (R'₃SiOR") | Siloxane (R₃Si-O-SiR'₃) | Hydrocarbon (R"H) |

Reagent for Functional Group Transformation and Protection in Organic Synthesis

In the realm of organic synthesis, this compound finds utility as a reagent for modifying and temporarily masking reactive functional groups, thereby facilitating complex multi-step syntheses.

Protecting groups are essential tools in organic synthesis, allowing chemists to selectively block a reactive functional group while transformations are carried out elsewhere in the molecule. Silyl (B83357) ethers are a widely used class of protecting groups for alcohols. chem-station.com The introduction of a silyl group, such as the one derived from this compound, can protect a hydroxyl group from unwanted reactions.

The reactivity of the resulting silyl ether and the conditions required for its removal can be tuned by the substituents on the silicon atom. The strongly electron-withdrawing pentafluorophenyl groups in the bis(pentafluorophenyl)silyl group make the silicon atom more electrophilic, which can influence the conditions for both the protection and deprotection steps. The choice of a particular silyl protecting group is critical and depends on its stability towards various reaction conditions that will be employed in the synthetic sequence.

Silyl enol ethers are important intermediates in organic synthesis, particularly in reactions that form carbon-carbon bonds with a high degree of stereocontrol. The reaction of a ketone or aldehyde with a silylating agent, such as a derivative of this compound, can generate a silyl enol ether.

Fluorinated silyl enol ethers, in particular, have emerged as valuable reagents for the introduction of fluoroalkyl moieties into organic molecules. rsc.org The incorporation of fluorine can significantly alter the biological activity and physical properties of a compound. rsc.org While direct research on the use of this compound for the synthesis of fluorinated silyl enol ethers is not widely documented, the principle of using silylating agents for their formation is well-established. The specific nature of the silyl group can influence the reactivity and selectivity of subsequent reactions of the silyl enol ether.

Developments in Advanced Fluorine Chemistry and Fluorinated Materials

This compound represents a compound of significant interest in the progression of advanced fluorine chemistry. Its unique structure, combining highly electronegative pentafluorophenyl groups with hydrolyzable methoxy substituents on a central silicon atom, positions it as a versatile precursor and building block for the synthesis of complex fluorinated molecules and materials.

Synthesis of Novel Organofluorine Compounds and Heterocycles

The synthesis of novel organofluorine compounds and heterocycles is a cornerstone of modern medicinal and materials chemistry. While direct applications of this compound in this specific area are not extensively documented, its structural motifs suggest a high potential for such applications. The pentafluorophenyl group is a key component in many advanced materials and biologically active compounds due to its unique electronic and steric properties.

The reactivity of the this compound can be harnessed for the introduction of the bis(pentafluorophenyl)silyl moiety into organic molecules. The methoxy groups can be readily hydrolyzed or substituted, allowing for the covalent attachment of this highly fluorinated group to a variety of organic backbones. This approach can be utilized to synthesize novel organofluorine compounds with tailored properties. For instance, the incorporation of the bulky and electron-withdrawing bis(pentafluorophenyl)silyl group can significantly alter the lipophilicity, metabolic stability, and conformational preferences of organic molecules, which is of particular interest in drug design.

Furthermore, silicon-containing reagents are increasingly used in the synthesis of fluorinated heterocycles. nih.gov These compounds are of great importance in pharmaceuticals and agrochemicals. researchgate.net The development of new synthetic strategies for the incorporation of fluorine into heterocyclic systems is an ongoing area of research. researchgate.net While specific examples using this compound are not prevalent, its potential as a precursor for more complex silicon-based reagents for these transformations is an area ripe for exploration. The synthesis of fluorinated heterocycles often relies on the use of fluorinated building blocks, a role that derivatives of this compound could fulfill. researchgate.net

Integration into High-Performance Fluoropolymer Systems

High-performance fluoropolymers are materials known for their exceptional chemical resistance, thermal stability, and low surface energy. The integration of silicon-containing moieties into fluoropolymer systems is a known strategy to enhance their properties, such as improved flexibility, adhesion, and surface characteristics. Fluorinated silicones, for example, combine the benefits of both silicones and fluoropolymers, offering good solvent resistance, lubricity, and slip. siltech.com

This compound can serve as a valuable monomer or crosslinking agent in the synthesis of advanced fluoropolymer systems. The hydrolyzable methoxy groups can participate in condensation reactions to form polysiloxane backbones, while the pentafluorophenyl groups provide a high degree of fluorination. This can lead to the creation of hybrid materials with a unique combination of properties. For example, the incorporation of this compound into a polymer matrix could enhance its thermal and oxidative stability, as well as its resistance to harsh chemical environments.

The use of fluorinated organosilicon compounds as modifiers for coatings is an area of active research. mdpi.com These compounds can improve the hydrophobic and oleophobic properties of surfaces. mdpi.com The pentafluorophenyl groups in this compound are expected to impart low surface energy, making it a candidate for surface modification applications.

Catalysis and Catalyst Design

The field of catalysis has been significantly influenced by the development of highly electrophilic main group compounds. The electronic properties of this compound, stemming from the strongly electron-withdrawing pentafluorophenyl groups, suggest its potential utility in catalyst design, particularly in the realm of Lewis acid catalysis.

Precursor for Homogeneous and Heterogeneous Catalysts in Organic Reactions

While the direct use of this compound as a catalyst is not widely reported, its structure makes it an ideal precursor for the synthesis of more complex catalyst systems. The silicon center can be functionalized by replacing the methoxy groups, allowing for the attachment of various organic or inorganic ligands. This could lead to the development of novel homogeneous catalysts with tunable steric and electronic properties.

Moreover, this compound can be anchored to solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. This approach offers the advantages of easy separation and recycling of the catalyst, which is crucial for industrial applications. The robust nature of the silicon-pentafluorophenyl bond would likely ensure the stability of such supported catalysts.

Role in Lewis Acid Catalysis and Frustrated Lewis Pair Chemistry (analogous to Tris(pentafluorophenyl)borane)

The most significant potential for this compound in catalysis lies in its analogy to the highly successful Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃). B(C₆F₅)₃ is a cornerstone of modern catalysis, known for its strong Lewis acidity and its role in frustrated Lewis pair (FLP) chemistry. mdpi.comresearchgate.netnih.gov FLPs are combinations of sterically encumbered Lewis acids and bases that are unable to form a classical adduct, leading to unique reactivity towards small molecules. wikipedia.org

The silicon atom in this compound, bonded to two highly electron-withdrawing pentafluorophenyl groups, is expected to be significantly Lewis acidic. This Lewis acidity can be harnessed to catalyze a variety of organic transformations, such as hydrosilylation, aldol (B89426) reactions, and Diels-Alder reactions, similar to B(C₆F₅)₃. mdpi.comnih.gov The interaction of the Lewis acidic silicon center with substrates can activate them towards nucleophilic attack.

In the context of FLP chemistry, a sterically hindered phosphine (B1218219) or amine in combination with this compound could form an FLP capable of activating small molecules like H₂, CO₂, and olefins. This would open up new avenues for metal-free catalysis. The general mechanism involves the heterolytic cleavage of a substrate molecule across the Lewis acidic silicon center and the Lewis basic site of the partner molecule.

| Catalytic Application | Analogous B(C₆F₅)₃-Catalyzed Reaction | Potential Role of this compound |

| Hydrosilylation of Carbonyls | Activation of the Si-H bond of a silane for nucleophilic attack on the carbonyl group. mdpi.comnih.gov | The Lewis acidic silicon center could activate the carbonyl group, making it more electrophilic. |

| Frustrated Lewis Pair Chemistry | Activation of small molecules (e.g., H₂, CO₂) in combination with a bulky Lewis base. wikipedia.org | Can act as the Lewis acid component in an FLP for metal-free hydrogenation and CO₂ reduction. |

| Polymerization | Cationic polymerization of olefins. | Initiation of polymerization through the abstraction of a leaving group to generate a carbocation. |

Applications in Advanced Industrial Sectors

The unique properties of highly fluorinated organosilicon compounds suggest a range of potential applications in advanced industrial sectors. While specific industrial uses of this compound are not extensively documented, its characteristics point towards its utility in areas where high performance and stability are critical.

Organosilicon compounds are widely used in commercial products such as sealants, adhesives, and coatings. wikipedia.org The incorporation of fluorine enhances these properties, leading to materials with superior durability and resistance. Fluorinated silicones, for instance, are used in applications requiring high lubricity and solvent resistance. siltech.com this compound could be a key ingredient in the formulation of such high-performance materials.

In the electronics industry, materials with low dielectric constants are essential for the production of microchips and other components. The high fluorine content of this compound suggests that polymers derived from it may possess desirable dielectric properties.

Surface Modification and Functionalization in Semiconductor Technology

A comprehensive review of scientific literature and technical data reveals no specific documented applications of this compound for the surface modification and functionalization of materials in semiconductor technology. Research in this area typically focuses on other organofunctional silanes for creating self-assembled monolayers or modifying the surface properties of silicon wafers and other semiconductor materials.

Enhancing Adhesion in Composites and Coatings as a Coupling Agent

This compound has been identified as a potential adhesion-enhancing additive in the formulation of functional coatings. googleapis.com In a patent application for a water-repellent coating composition, this compound is listed among other silane compounds that can be included to improve the adhesion of the coating to a substrate. googleapis.com

The role of such adhesion promoters is to form a durable interface between the inorganic substrate (like glass or metal) and the organic polymer coating. The proposed mechanism for silane coupling agents involves the hydrolysis of the methoxy groups (–OCH₃) on the silicon atom to form reactive silanol (B1196071) (–Si-OH) groups. These silanols can then condense with hydroxyl groups on the substrate surface, forming strong covalent oxane bonds (Si–O–Substrate). The pentafluorophenyl groups, being part of the silane molecule, would then be oriented towards the organic coating, promoting compatibility and adhesion through intermolecular forces.

While the patent discloses its potential use, detailed research findings and performance data for this compound as a coupling agent in specific composite or coating systems are not extensively documented in peer-reviewed literature. The inclusion of this compound in the patent suggests its utility in creating uniform and durable coatings, particularly for applications requiring enhanced adhesion. googleapis.com

Optical Materials Modification for Enhanced Performance

There is no specific information available in scientific literature detailing the use of this compound for the modification of optical materials to enhance performance. Research into modifying the refractive index or surface properties of optical materials with silanes often involves fluorinated silanes due to the low refractive index of the C-F bond. However, studies specifically detailing the application and effects of this compound in this context have not been identified.

Future Research Perspectives and Interdisciplinary Opportunities

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of new synthetic routes and catalytic applications for dimethoxybis(pentafluorophenyl)silane (B1303330) is a primary area of future research. While its role in certain catalytic reductions is acknowledged, a vast landscape of untapped reactivity remains.

Future investigations are likely to focus on its synergistic effects with various Lewis acids, moving beyond established systems like tris(pentafluorophenyl)borane (B72294). researchgate.netnih.gov The goal will be to uncover new catalytic cycles for a broader range of chemical transformations. Research could delve into its potential in asymmetric catalysis, where the chiral modification of the silane (B1218182) or the catalyst could lead to the stereoselective synthesis of valuable molecules. nih.gov

Moreover, the activation of the silicon-carbon and silicon-oxygen bonds in this compound under different reaction conditions could unlock novel cross-coupling reactions and functionalization strategies. researchgate.net The development of photo- and electrocatalytic methods involving this silane could also pave the way for more sustainable and efficient chemical syntheses. researchgate.net

| Research Focus | Potential Reaction Types | Key Objectives |

| Novel Catalytic Systems | Asymmetric Reductions, C-H Functionalization, Cross-Coupling Reactions | Discovering new catalyst combinations, enhancing stereoselectivity, and expanding the substrate scope. |

| Bond Activation Studies | Si-C and Si-O Bond Cleavage, Insertion Reactions | Developing new methods for organosilane transformations and creating novel organometallic intermediates. |

| Photo/Electrocatalysis | Redox-Neutral Transformations, Radical-Mediated Reactions | Utilizing light or electricity to drive novel reactivity and improve the sustainability of chemical processes. |

Advanced Material Design with Tailored Properties and Architectures

The inherent properties of this compound, such as high thermal stability and hydrophobicity imparted by the fluorinated phenyl groups, make it a promising building block for advanced materials. mdpi.com Future research will likely concentrate on harnessing these properties to create materials with precisely controlled characteristics.

In the realm of polymer chemistry, this silane could be employed as a monomer or a cross-linking agent to synthesize novel silicones and organic-inorganic hybrid polymers. These materials are expected to exhibit enhanced thermal resistance, chemical inertness, and specific optical or electronic properties. The incorporation of the bulky and electron-deficient pentafluorophenyl groups can be strategically used to tune the refractive index, dielectric constant, and gas permeability of the resulting polymers.

Furthermore, its application as a surface modification agent for nanoparticles, metal oxides, and other substrates presents a significant opportunity. Such modifications could lead to the development of superhydrophobic coatings, advanced composites with improved interfacial adhesion, and new stationary phases for chromatography with unique separation capabilities.

| Material Type | Potential Properties | Target Applications |

| Fluorinated Silicones | High Thermal Stability, Low Surface Energy, Chemical Resistance | High-performance elastomers, sealants for extreme environments, and advanced coatings. |

| Organic-Inorganic Hybrids | Tunable Refractive Index, Low Dielectric Constant, Enhanced Mechanical Strength | Materials for microelectronics, optical devices, and protective coatings. |

| Surface-Modified Materials | Superhydrophobicity, Oleophobicity, Improved Biocompatibility | Self-cleaning surfaces, anti-fouling coatings, and specialized biomedical devices. |

Integration with Sustainable Chemical Processes and Green Chemistry Principles

The principles of green chemistry are increasingly guiding chemical research and development. This compound has the potential to contribute to more sustainable chemical processes. Its use in catalytic systems can lead to more atom-economical reactions, reducing waste generation compared to stoichiometric reagents. mdpi.com

Future research could focus on employing this silane in solvent-free reaction conditions or in environmentally benign solvents like water or supercritical fluids. The development of recyclable catalytic systems based on this silane is another promising avenue. For instance, immobilizing the silane or the catalyst system on a solid support could facilitate easy separation and reuse, minimizing the environmental footprint of the chemical process.

Moreover, the high efficiency of certain silane-based reductions can lead to lower energy consumption and milder reaction conditions, further aligning with the goals of green chemistry. Investigating the lifecycle assessment of processes involving this compound will be crucial to fully understand and optimize its environmental benefits.

Development of High-Throughput Screening for Structure-Reactivity Correlations

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid and parallel investigation of a large number of reaction conditions, catalysts, and substrates.

Future research in this area will involve the design and implementation of HTS platforms to map the structure-reactivity relationships of a library of related organosilanes. By systematically varying the substituents on the silicon atom and the aromatic rings, researchers can gain deep insights into how molecular structure influences catalytic activity and material properties.

The data generated from HTS can be coupled with computational modeling and machine learning algorithms to predict the performance of new silane derivatives and to guide the rational design of next-generation catalysts and materials. This data-driven approach will significantly shorten the development cycle and unlock the full potential of this class of compounds.

| Screening Approach | Key Parameters to Vary | Desired Outcomes |

| Catalyst Screening | Lewis acids, co-catalysts, solvents, temperature | Identification of optimal catalytic systems for specific transformations. |

| Substrate Scope Evaluation | Different functional groups, steric and electronic properties | Understanding the versatility and limitations of the catalytic system. |

| Material Property Mapping | Silane concentration, curing conditions, formulation additives | Correlation of molecular structure with macroscopic material properties. |

Q & A

Q. How should researchers address contradictory data regarding the hydrolytic stability of this compound in different solvent systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.